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Compound of Interest

Compound Name: Neotripterifordin

Cat. No.: B1248560

For researchers, scientists, and drug development professionals, this document provides
detailed application notes and protocols for the chemical synthesis of Neotripterifordin, a
potent anti-HIV agent, from the readily available natural sweetener, stevioside. The synthesis is
based on the route reported by Kobayashi et al. in The Journal of Organic Chemistry (2018).[1]

[2][3]

Neotripterifordin is a complex diterpenoid natural product that has garnered significant
interest due to its potent inhibitory activity against HIV replication.[1][2] Its intricate molecular
architecture presents a formidable synthetic challenge. However, a concise and efficient
synthetic route starting from the inexpensive and abundant natural product, stevioside, makes
this compound more accessible for further research and drug development endeavors.

This document outlines the key transformations, provides detailed experimental procedures,
and presents quantitative data in a clear, tabular format to facilitate reproducibility. Additionally,
diagrams illustrating the synthetic workflow and the mechanism of action of Neotripterifordin
are included to provide a comprehensive overview for researchers in the fields of organic
synthesis, medicinal chemistry, and virology.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of
Neotripterifordin from stevioside.
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Table 1: Summary of Reaction Yields for the Synthesis of Neotripterifordin

Step Intermediate Product Reagents Yield (%)
L . 40-43 (over 2
1 Stevioside Steviol NalO4, KOH
steps)
. Steviol methyl
2 Steviol Mel, K2COs 95
ester
) ent-kaur-16-en-
Steviol methyl ) ) SOCIz, PPhs,
3 19-oic acid ) 88
ester Imidazole
methyl ester
ent-kaur-16-en-
ent-kaur-16-en-
4 19-oic acid LiAlH4 99
19-ol
methyl ester
ent-kaur-16-en- ent-kaur-16-en-
5 ] PhI(OAc)2, I2, hv 55
19-ol 19,20-olide
ent-kaur-16-en-
6 ] Compound 15 Jones reagent 80
19,20-olide
7 Compound 15 Compound 16 LiAlHa 92
8 Compound 16 Compound 17 Acz20, Pyridine 98
9 Compound 17 Compound 18 m-CPBA 75
10 Compound 18 Neotripterifordin TBAF 91

Overall Yield: Approximately 3.8% over 11 steps.[3]

Experimental Protocols

The following protocols are adapted from the work of Kobayashi et al. and are intended for use

by trained professionals in a suitably equipped laboratory.[3]

Step 1 & 2: Preparation of Steviol methyl ester from Stevioside
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To a solution of commercial-grade stevioside (>80% purity) in a mixture of THF and water,
add sodium periodate (NalOa4) and stir at room temperature.

After completion of the reaction (monitored by TLC), add a solution of potassium hydroxide
(KOH) and heat the mixture.

Cool the reaction mixture and carefully neutralize to approximately pH 6 by the sequential
addition of acetic acid and a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over
anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude steviol.

Dissolve the crude steviol in acetone and add methyl iodide (Mel) and potassium carbonate
(K2CO3).

Stir the mixture at room temperature until the reaction is complete.

Filter the reaction mixture and concentrate the filtrate. Purify the residue by column
chromatography on silica gel to afford steviol methyl ester.

Step 3: Deoxygenation at C13 to yield ent-kaur-16-en-19-oic acid methyl ester

To a solution of steviol methyl ester in dichloromethane, add thionyl chloride (SOCI2) at 0 °C
and stir.

Remove the solvent under reduced pressure.
Dissolve the residue in toluene and add triphenylphosphine (PPhs) and imidazole.
Heat the mixture and monitor the reaction by TLC.

After completion, cool the mixture, and purify by column chromatography to yield the
product.

Step 4: Reduction of the methyl ester to ent-kaur-16-en-19-ol

e To a solution of ent-kaur-16-en-19-oic acid methyl ester in anhydrous THF, add lithium
aluminum hydride (LiAlH4) portion-wise at 0 °C.
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 Stir the mixture at room temperature.

o Carefully quench the reaction by the sequential addition of water and an aqueous solution of
sodium hydroxide.

« Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
o Concentrate the filtrate and purify the residue by column chromatography.

Step 5: Lactonization to ent-kaur-16-en-19,20-olide

In a photoreactor, dissolve ent-kaur-16-en-19-ol in cyclohexane.
e Add (diacetoxyiodo)benzene (PhI(OAc)z2) and iodine (12).
« Irradiate the mixture with a high-pressure mercury lamp while stirring.

o After completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

o Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate.

 Purify the residue by column chromatography.
Steps 6-10: Conversion to Neotripterifordin

The subsequent five steps involve oxidation, reduction, acetylation, epoxidation, and
deprotection. The detailed procedures for these steps are as follows:

o Oxidation: Treat ent-kaur-16-en-19,20-olide with Jones reagent in acetone to yield the
corresponding ketone (15).

e Reduction: Reduce the ketone (15) with LiAlH4 in THF to give the alcohol (16).

o Acetylation: Acetylate the alcohol (16) with acetic anhydride in pyridine to afford the acetate
(17).
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o Epoxidation: Treat the acetate (17) with meta-chloroperoxybenzoic acid (m-CPBA) in
dichloromethane to form the epoxide (18).

» Deprotection: Finally, treat the epoxide (18) with tetrabutylammonium fluoride (TBAF) in THF
to yield Neotripterifordin. Purify the final product by HPLC.

Visualizations
Experimental Workflow

The following diagram illustrates the key stages in the synthesis of Neotripterifordin from
stevioside.
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Caption: Synthetic workflow for Neotripterifordin.

Mechanism of Action: Inhibition of HIV-1 Replication

Neotripterifordin acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to
a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational
change that inhibits its function. This prevents the conversion of the viral RNA genome into
DNA, a critical step in the HIV replication cycle.
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Caption: Neotripterifordin inhibits HIV-1 reverse transcriptase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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